8H,8H-Perfluoropentadecane-7,9-dione

Beschreibung

Significance of β-Diketones as Ligands in Coordination Chemistry

β-Diketones are organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. A key feature is their ability to exist as a mixture of keto and enol tautomers. The enol form can be deprotonated to form a β-diketonate anion, which acts as an excellent chelating ligand for a vast array of metal ions. researchgate.netnih.gov

These ligands coordinate with metal ions through their two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This bidentate coordination leads to the formation of highly stable metal complexes, known as metal β-diketonates. researchgate.net The stability and properties of these complexes can be fine-tuned by modifying the substituents on the β-diketone backbone, making them crucial in applications such as catalysis, luminescent materials, and as precursors for chemical vapor deposition. researchgate.netalfachemic.comnih.gov

Table 1: General Properties of β-Diketone Ligands

| Feature | Description | Significance in Coordination Chemistry |

|---|---|---|

| Tautomerism | Exists in equilibrium between keto and enol forms. | The enol form's acidic proton can be removed to form a coordinating anion. researchgate.net |

| Coordination Mode | Acts as a bidentate, O,O-donor chelating ligand. researchgate.net | Forms stable six-membered chelate rings with metal ions. researchgate.net |

| Versatility | Forms complexes with most elements of the periodic table. nih.gov | Enables a wide range of applications in catalysis, materials science, and analytical chemistry. alfachemic.comnih.gov |

Role of Perfluorination in Modulating Ligand Properties for Advanced Research

The substitution of hydrogen atoms with fluorine atoms in the alkyl or aryl side chains of β-diketones, a process known as perfluorination, dramatically alters the ligand's properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly impacts the characteristics of the β-diketone and its subsequent metal complexes. rsc.org

| Lewis Acidity of Metal Center | Increased | Fluorine atoms withdraw electron density from the metal center, making it more electrophilic. |

Overview of 8H,8H-Perfluoropentadecane-7,9-dione within the Perfluorinated β-Diketone Class

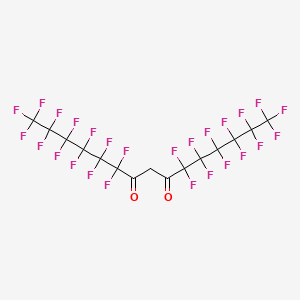

This compound is a specific example of a perfluorinated β-diketone. Its structure consists of a central pentane-7,9-dione core with two perfluorohexyl chains attached to the carbonyl carbons. The "8H,8H" designation indicates that the protons are on the central methylene carbon (C8) of the diketone backbone.

This compound combines the fundamental chelating properties of a β-diketone with the modulating effects of long perfluorinated alkyl chains. The presence of these extensive fluorinated segments imparts significant hydrophobicity and chemical stability. These characteristics make it a valuable ligand for creating metal complexes with unique solubility profiles and stability, suitable for applications in materials science and as precursors for forming specialized films and coatings.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C15H2F26O2 lgcstandards.comuni.lu |

| Molecular Weight | 707.964 g/mol lgcstandards.comuni.lu |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione lgcstandards.com |

| CAS Number | 261503-74-6 |

| Structure | A central 1,3-dione structure with two -(CF2)5CF3 chains. |

Table of Mentioned Compounds

| Compound Name |

|---|

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H2F26O2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2(42)1-3(43)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLPULMKIMOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H2F26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379999 | |

| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-74-6 | |

| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8h,8h Perfluoropentadecane 7,9 Dione and Analogues

Classical Claisen Condensation Approaches for β-Diketone Synthesismdpi.comnih.govnih.gov

The most fundamental and widely employed method for synthesizing β-diketones, including perfluorinated structures, is the Claisen condensation. mdpi.comwikipedia.org This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, typically a ketone, in the presence of a strong base to yield a β-diketone. wikipedia.org The driving force behind the reaction is the formation of a highly stabilized enolate anion of the resulting β-diketone. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of perfluoroalkyl-substituted β-diketones, this reaction typically involves the condensation of a ketone with a perfluorinated ester. nih.gov

Optimization of Reaction Conditions for Perfluorinated Analoguesmdpi.comnih.govd-nb.info

The synthesis of perfluorinated β-diketones via Claisen condensation requires careful optimization of reaction parameters to achieve high yields and purity. The electron-withdrawing nature of perfluoroalkyl groups significantly influences the reactivity of the substrates, necessitating specific choices of basic reagents and solvents. nih.govd-nb.info

The choice of base is critical for promoting the condensation reaction effectively. While sodium alkoxides like sodium methoxide (B1231860) (NaOMe) and sodium ethoxide (NaOEt) are traditionally used, their efficacy can be inconsistent. nih.gov The quality of commercial alkoxides can vary, and they are prone to degradation upon storage, which negatively impacts reaction yields. nih.govd-nb.info

Sodium hydride (NaH) has emerged as a superior alternative for the synthesis of perfluorinated β-diketones. nih.govresearchgate.net It provides more stable and reproducible yields compared to even freshly prepared, highly active alkoxides. nih.gov An optimal molar ratio of ketone to ester to NaH has been identified as 1:1:2, where the excess NaH also functions as a scavenger for water and alcohol byproducts. d-nb.info Other strong bases mentioned for Claisen-type condensations include lithium diisopropylamide (LDA), sodium amide, and lithium hydride, which can often increase reaction yields. mdpi.comorganic-chemistry.orgresearchgate.net

| Basic Reagent | Abbreviation | Key Findings and Observations | References |

|---|---|---|---|

| Sodium Hydride | NaH | Provides more stable and reproducible yields compared to alkoxides. Acts as a water/alcohol scavenger. Optimal ketone:ester:base ratio is 1:1:2. | nih.govd-nb.inforesearchgate.net |

| Sodium Methoxide | NaOMe | Commonly used, but yields are highly dependent on reagent quality and freshness. Prone to degradation. | nih.govd-nb.info |

| Sodium Ethoxide | NaOEt | Similar to NaOMe, its effectiveness is compromised by degradation upon storage, leading to unstable yields. | nih.govd-nb.info |

| Lithium Diisopropylamide | LDA | A non-nucleophilic strong base used in mixed Claisen condensations, particularly for synthesizing specialized analogues like diferrocenyl β-diketones. | mdpi.comwikipedia.org |

The selection of an appropriate solvent is crucial for reaction efficiency. Diethyl ether (Et₂O), while frequently used, presents several disadvantages in these syntheses. Its low boiling point and high volatility can make the reaction difficult to control, especially given the effervescence that occurs when using NaH. nih.govd-nb.info Furthermore, the resulting sodium salts of the β-diketones often have low solubility in diethyl ether, leading to a heterogeneous reaction medium. d-nb.info

Tetrahydrofuran (THF) has been identified as a much more suitable solvent. nih.govd-nb.info It has a higher boiling point and is an excellent solvent for both the reactants (including long-chain perfluorinated esters) and the intermediate sodium enolate products. This high solubility results in a homogeneous reaction mixture upon completion of the condensation, facilitating a smoother and more controlled reaction. d-nb.info

| Solvent | Abbreviation | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Tetrahydrofuran | THF | Higher boiling point, good solubility for reactants and sodium enolate intermediates, allows for a homogeneous reaction mixture. Considered a more suitable solvent. | - | nih.govd-nb.info |

| Diethyl Ether | Et₂O | Commonly used in classical organic synthesis. | Low boiling point, high volatility, low solubility of product salts, leads to a heterogeneous and difficult-to-control reaction. | nih.govd-nb.info |

Specific Routes for Perfluoroalkyl-Substituted β-Diketonesmdpi.comnih.gov

Specific synthetic protocols have been developed for a range of perfluoroalkyl-substituted β-diketones. One robust method involves the Claisen condensation of 2-acetylthiophene (B1664040) with various methyl or ethyl esters of perfluorocarboxylic acids. nih.gov This approach has been successfully used to synthesize a series of 1-(2-thienyl)-4,4,5,5,...-perfluoro-1,3-diones with varying perfluoroalkyl chain lengths, from C₂F₅ to C₈F₁₇. nih.gov The reaction is typically performed by adding a THF solution of the ketone and the perfluorinated ester to a suspension of NaH in THF at a controlled temperature below 5°C. nih.govd-nb.info After the initial reaction, the mixture is stirred at room temperature to ensure completion. nih.gov This procedure has proven effective for preparing these compounds on a multigram scale. d-nb.info

| Perfluoroalkyl Group (RF) | Ester Reactant | Yield (%) |

|---|---|---|

| C₂F₅ | Ethyl pentafluoropropionate | 92 |

| C₃F₇ | Methyl heptafluorobutanoate | 93 |

| C₄F₉ | Ethyl nonafluoropentanoate | 82 |

| C₅F₁₁ | Methyl undecafluorohexanoate | 88 |

| C₆F₁₃ | Methyl tridecafluoroheptanoate | 83 |

| C₇F₁₅ | Ethyl pentadecafluorooctanoate | 77 |

| C₈F₁₇ | Methyl heptadecafluorononanoate | 83 |

Advanced Purification Techniquesnih.govnih.gov

The crude products obtained from Claisen condensations are often accompanied by side products, making purification a critical step. nih.gov While vacuum distillation can be sufficient for some fluorinated β-diketones, a more comprehensive and improved method involves the formation and subsequent decomposition of metal chelates. nih.govd-nb.info

Formation and Decomposition of Copper Chelatesmdpi.comnih.govnih.govacs.org

A highly effective technique for purifying β-diketones, particularly perfluorinated analogues, is through the formation of copper(II) chelates. mdpi.comnih.govnih.gov The crude diketone is treated with a copper(II) salt, such as copper(II) acetate (B1210297), in a suitable solvent system. nih.gov This reaction forms a copper(II) bis(β-diketonate) complex which is typically insoluble in water and can be easily separated by precipitation. mdpi.comnih.gov This step effectively removes unreacted starting materials and other impurities. mdpi.com

Once the copper chelate is isolated, the pure β-diketone is regenerated through an acidic decomposition process. nih.gov For highly acidic fluorinated β-diketones, this can be achieved by treating the chelate with 10% hydrochloric acid. nih.govd-nb.info An alternative mild protocol involves using a biphasic system of ethyl acetate and an aqueous solution of a strong chelating agent like disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA), also known as Trilon B. nih.govnih.govd-nb.info The EDTA sequesters the copper(II) ions into the aqueous phase, releasing the pure β-diketone into the organic layer, from which it can be easily isolated. nih.govd-nb.info This two-step purification process is robust and yields products of high purity. mdpi.comd-nb.info

Other Chromatographic and Crystallization Methods

Beyond initial purification techniques, a variety of other chromatographic and crystallization methods are employed to achieve high purity for 8H,8H-Perfluoropentadecane-7,9-dione and its analogues. These methods are often crucial for removing minor impurities that may persist after initial workup or distillation. The choice of method depends on the specific impurities present, the scale of the purification, and the desired final purity of the compound.

Chromatographic Methods

For fluorinated β-diketones that are not readily purified by distillation, particularly those with higher boiling points or thermal sensitivity, column chromatography is a common alternative. The selection of the stationary phase and eluent system is critical for effective separation.

A typical approach for the purification of perfluorophenyl substituted β-diketones involves column chromatography using silica (B1680970) gel as the stationary phase. A solvent of intermediate polarity, such as dichloromethane (B109758), is often effective as the eluent. This technique allows for the separation of the desired β-diketone from starting materials and byproducts based on their differential adsorption to the silica gel.

For certain fluorinated compounds, flash chromatography with a non-polar eluent can be highly effective. For instance, some fluorinated derivatives are purified using silica gel with cyclohexane (B81311) as the mobile phase. This method is particularly useful for separating the target compound from more polar impurities.

Below is a data table summarizing representative conditions for column chromatography of fluorinated β-diketones.

| Compound Type | Stationary Phase | Eluent | Typical Application |

| Perfluorophenyl substituted β-diketones | Silica Gel | Dichloromethane (CH₂Cl₂) | Removal of starting materials and byproducts after synthesis. |

| General Fluorinated Compounds | Silica Gel | Cyclohexane | Separation from more polar impurities. |

| Fluorinated Diketones | Silica Gel | Pentane | Isolation of the desired product from a reaction mixture. |

This table presents generalized conditions based on the purification of analogous compounds and may require optimization for this compound.

Crystallization and Co-crystallization Techniques

Crystallization is a powerful technique for the final purification of solid fluorinated β-diketones. The process relies on the principle that the desired compound will have lower solubility in a given solvent at a lower temperature, allowing it to crystallize out while impurities remain in solution.

Recrystallization from an ethanol (B145695) solution has been successfully used to obtain high-purity colorless prismatic crystals of perfluorophenyl substituted β-diketones. The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization.

Co-crystallization is another valuable technique, which involves crystallizing the target compound along with a second, different molecule to form a well-defined crystal lattice. For example, a perfluorinated β-diketone can be co-crystallized with a corresponding non-perfluorinated analogue from an ethanol solution. This can sometimes lead to more robust and higher quality crystals.

The table below outlines common solvents and techniques used for the crystallization of fluorinated β-diketones and related organic compounds.

| Crystallization Method | Solvent(s) | Procedure | Outcome |

| Recrystallization | Ethanol | Dissolve in hot solvent, followed by slow cooling. | Formation of high-purity prismatic crystals. |

| Co-crystallization | Ethanol | Dissolve perfluorinated and non-perfluorinated analogues in ethanol, mix, and slowly evaporate the solvent. | Growth of stoichiometric co-crystals. |

| General Recrystallization | n-Hexane / Acetone | Dissolve in the solvent mixture and allow for slow cooling and evaporation. | Effective for removing minor impurities. |

| General Recrystallization | n-Hexane / Ethyl Acetate | Dissolve in the solvent mixture and allow for slow cooling and evaporation. | An alternative solvent system for general purification. |

This table provides examples of crystallization methods that may be applicable to this compound, with specific conditions requiring experimental determination.

Coordination Chemistry of 8h,8h Perfluoropentadecane 7,9 Dione As a Ligand

Mononuclear Complex Formation

The formation of mononuclear complexes, where a single metal center is coordinated by one or more ligands, is a fundamental aspect of coordination chemistry. The bidentate nature of the 8H,8H-Perfluoropentadecane-7,9-dione ligand, with its two oxygen donor atoms, facilitates the formation of stable chelate rings with metal ions.

Coordination with d-Block Metal Ions (e.g., Cu(II), Zn(II), Mn, Fe, Cr, Rh)

While extensive research exists on the coordination of simpler fluorinated β-diketones with d-block metal ions, specific studies detailing the complexation of this compound with metals such as copper(II), zinc(II), manganese, iron, chromium, and rhodium are not widely available in the current body of scientific literature. Generally, β-diketonate ligands form neutral complexes with divalent metal ions, often with a stoichiometry of ML2, where L is the deprotonated ligand. For instance, Cu(II) typically forms square planar complexes, while Zn(II) favors tetrahedral geometries. The bulky perfluorinated chains of this compound would be expected to influence the steric environment around the metal center, potentially affecting the coordination geometry and the physical properties of the resulting complexes, such as their solubility and volatility. However, without specific experimental data, these remain as projections based on the behavior of analogous compounds.

Coordination with f-Block Metal Ions (Lanthanides)

The coordination chemistry of lanthanide ions with β-diketonate ligands is a field of intense research, largely driven by the luminescent properties of the resulting complexes. The ligands act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

The trivalent lanthanide ions typically exhibit coordination numbers ranging from 6 to 12. With bidentate ligands like this compound, they commonly form neutral tris-complexes (LnL3) or anionic tetrakis-complexes ([LnL4]⁻). The larger ionic radii of the lanthanides can accommodate multiple bulky ligands. The long perfluorinated chains in this compound could provide a protective sheath around the lanthanide ion, shielding it from solvent molecules that can quench its luminescence. Although this is a well-established principle for fluorinated β-diketonates, specific studies on complexes derived from this compound are not readily found in published research.

The efficiency of the energy transfer from the ligand to the lanthanide ion, and thus the intensity of the luminescence, is highly dependent on the ligand's structure. Key factors include the energy of the ligand's triplet state and the efficiency of intersystem crossing. Fluorination of the β-diketone ligand can influence these electronic properties. The perfluoroalkyl groups in this compound are expected to affect the electronic structure of the ligand, which in turn would modulate the energy transfer process to the coordinated lanthanide ion. For efficient sensitization, the triplet state energy of the ligand should be appropriately matched with the accepting energy level of the lanthanide ion. While this is a general principle, detailed photophysical studies and data for complexes of this compound are not available to provide specific examples.

Heterometallic Coordination Architectures

The design and synthesis of heterometallic complexes, containing two or more different metal ions, is a growing area of research due to the potential for synergistic properties arising from the interaction between the different metal centers.

Design and Synthesis of Bi- and Polynuclear Complexes

The synthesis of heterometallic complexes often involves the use of "ligand-complexes," where a mononuclear complex with vacant coordination sites acts as a ligand for a second metal ion. Alternatively, bridging ligands can be employed to connect different metal centers. While fluorinated β-diketonates have been used in the construction of such architectures, specific examples involving this compound as a key component in the formation of bi- or polynuclear complexes are not documented in the scientific literature. The principles of self-assembly and the use of ancillary bridging ligands would be applicable in the design of such systems with this particular ligand.

Bridging Ligand Roles in Heterometallic Frameworks

Fluorinated β-diketones, including structures analogous to this compound, are well-recognized for their ability to generate a wide variety of heterometallic complexes. mdpi.comnih.gov In these frameworks, the β-diketonate ligand can act as a bridge, connecting two or more different metal ions. The oxygen atoms of the dione (B5365651) are capable of coordinating to multiple metal centers, serving as a key building block in the formation of bi- and polynuclear structures. mdpi.comnih.gov

For instance, in some heterometallic structures involving 3d and 4f metal ions, the oxygen atoms of a β-diketonate ligand can act as bridging atoms between the two distinct metal centers. mdpi.com Similarly, complexes have been synthesized where the β-diketonate ligand adopts a chelating-bridging mode, connecting a transition metal and an alkali metal (e.g., Cu and Na) through one or both of its oxygen atoms. mdpi.com The specific coordination mode depends on the metals involved and the reaction conditions. This bridging capability is fundamental to constructing complex, multi-metal molecular architectures. mdpi.com

Co-crystallization Strategies with Various Metal Ions

Co-crystallization is a primary method for synthesizing heterometallic compounds using β-diketonate ligands like this compound. mdpi.com This strategy involves reacting a pre-formed metal β-diketonate complex with another metal salt or complex, or reacting the ligand directly with a mixture of metal ions. The increased solubility of fluorinated β-diketonate complexes often leads to better crystallization compared to their non-fluorinated counterparts. mdpi.com

Strategies for forming these complexes often involve the slow evaporation of a solvent from a concentrated solution containing the ligand and the desired metal ions. nih.gov For example, single crystals of transition metal complexes with fluorinated β-diketonates have been successfully obtained from dichloromethane (B109758) solutions at ambient temperature. nih.gov The assembly of polynuclear heterometallic complexes can also be achieved where alkali metal ions act as connectors between transition metal β-diketonate units. mdpi.com The choice of solvent and ancillary ligands can also direct the final structure, leading to either discrete molecules or extended coordination polymers. nih.gov

Ligand Design and Structure-Property Relationships in Metal Complexes

The design of the β-diketonate ligand, particularly the nature of its substituents, is a powerful tool for tuning the physicochemical properties of the resulting metal complexes. mdpi.com The long perfluorinated chains of this compound exert a profound influence on the stability, solubility, and volatility of its coordination compounds.

Influence of Fluorination on Complex Solubility and Volatility

A primary motivation for using fluorinated ligands like this compound is to enhance the volatility and solubility of the resulting metal complexes. mdpi.com

Solubility: The presence of perfluorinated chains generally increases the solubility of metal complexes in organic solvents. mdpi.comnih.gov This improved solubility is advantageous for solution-based processing and facilitates the growth of high-quality crystals. mdpi.com

Volatility Trends in Metal β-Diketonate Complexes

| Ligand Substituent | General Effect on Volatility | Reasoning | Applicable Metal Types |

|---|---|---|---|

| Non-fluorinated (e.g., -CH₃) | Lower | Stronger intermolecular forces (van der Waals, potential C-H···O interactions). | Transition Metals, Lanthanides |

| Partially Fluorinated (e.g., -CF₃) | Higher | Reduced intermolecular interactions due to the electron-withdrawing nature of fluorine. mdpi.comnih.gov | Transition Metals, Aluminum rsc.org |

| Heavily Fluorinated (e.g., -C₆F₁₃) | Complex/Variable | Volatility is influenced by a combination of reduced polarizability and potential for F···F or F···H intermolecular contacts, which can affect crystal packing. mdpi.comrsc.org | Lanthanides, Palladium mdpi.comrsc.org |

Tautomeric Forms and Their Impact on Coordination

Like other β-dicarbonyl compounds, this compound can exist in different tautomeric forms, primarily the diketo and the enol forms. mdpi.commdpi.com In solution and solid state, the enol form is generally favored due to the formation of a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond. daneshyari.comresearchgate.net

For an asymmetric β-diketone with two different perfluoroalkyl chains, two distinct enol tautomers are possible. mdpi.comdaneshyari.com The equilibrium between these forms is influenced by the strong electron-withdrawing nature of the perfluorinated substituents. mdpi.com Studies on trifluoromethyl-β-diketones show they exist predominantly as mixtures of two chelated cis-enol forms in nonpolar media. daneshyari.comresearchgate.net The enol form is the species that typically deprotonates and coordinates to a metal ion as a bidentate, monoanionic ligand through its two oxygen atoms, forming a stable six-membered chelate ring. The stability of this chelate ring is a cornerstone of the coordination chemistry of β-diketonates.

Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature | Predominance | Role in Coordination |

|---|---|---|---|

| Diketo | Two C=O groups separated by a CH₂ group. | Generally the minor form in nonpolar solvents. mdpi.com | Does not directly coordinate in this form. |

| Enol | C=C double bond, one C=O group, and one C-OH group stabilized by an intramolecular O-H···O hydrogen bond. | Predominant form, stabilized by conjugation and hydrogen bonding. daneshyari.com | Deprotonates to form the enolate anion, which is the coordinating species. |

Spectroscopic and Structural Characterization in Research

Spectroscopic Techniques for Ligand and Complex Analysis

Spectroscopic methods provide detailed information about the molecular structure and electronic environment of 8H,8H-perfluoropentadecane-7,9-dione and its corresponding metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an essential tool for the characterization of fluorinated β-diketones. Due to the presence of hydrogen, carbon, and fluorine atoms, ¹H, ¹³C, and ¹⁹F NMR are all employed to gain a comprehensive understanding of the molecule's structure.

¹H NMR spectroscopy is primarily used to identify the protons in the molecule. For this compound, the key signals are from the methylene (B1212753) (-CH₂-) and methine (=CH-) protons of the β-diketone backbone, which are indicative of the keto-enol tautomerism. The enolic proton (-OH) also gives a characteristic signal, often broad and downfield.

¹³C NMR provides information about the carbon skeleton. Distinct signals for the carbonyl carbons (C=O) in the keto form and the enolic carbons (=C-O) are observed, allowing for the quantification of the tautomeric ratio in solution. The carbons of the perfluoroalkyl chains also exhibit characteristic shifts.

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum reveals signals for the fluorine atoms at different positions along the perfluoroalkyl chain. The chemical shifts and coupling constants provide insights into the electronic environment of the fluorine nuclei.

Illustrative NMR Data for a Fluorinated β-Diketone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.8-6.2 | s | =CH- (enol form) |

| ~3.5-4.0 | s | -CH₂- (keto form) | |

| ~13-16 | br s | -OH (enol form) | |

| ¹³C | ~200 | s | C=O (keto form) |

| ~190 | s | =C-O (enol form) | |

| ~90 | s | =CH- (enol form) | |

| ¹⁹F | -81 | t | -CF₃ |

Note: The table above is illustrative and shows typical chemical shift ranges for fluorinated β-diketones. Specific values for this compound are not available in the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The keto and enol forms of β-diketones have distinct absorption spectra. The enol form, stabilized by conjugation and intramolecular hydrogen bonding, typically exhibits a strong π→π* transition at a longer wavelength (around 280-350 nm) compared to the n→π* transition of the keto form, which is often weaker and at a shorter wavelength. lgcstandards.com The solvent can significantly influence the position and intensity of these bands due to its effect on the tautomeric equilibrium. lgcstandards.com

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the high energy of electron ionization, extensive fragmentation is common in fluorinated compounds. Characteristic fragmentation patterns for perfluorinated β-diketones often involve cleavage of the C-C bonds within the perfluoroalkyl chains and the diketone core. Predicted mass spectrometry data for adducts of this compound can be found in chemical databases.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 708.97128 |

| [M+Na]⁺ | 730.95322 |

| [M-H]⁻ | 706.95672 |

Source: Data predicted by computational models and available in the PubChem database.

Structural Elucidation

While spectroscopic techniques provide valuable information about connectivity and electronic structure, methods like X-ray diffraction are necessary to determine the precise three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction Studies

Analysis of Tautomeric Equilibrium in Solution and Solid State (Keto-Enol)

β-Diketones, including this compound, exist as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the temperature.

The presence of electron-withdrawing perfluoroalkyl groups generally favors the enol form due to the increased acidity of the α-protons and the stabilization of the enolate-like structure through resonance. nih.gov In nonpolar solvents, the enol form is further stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. daneshyari.com In polar, protic solvents, this intramolecular hydrogen bond can be disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium towards the keto form.

NMR spectroscopy is the primary tool for studying the keto-enol equilibrium in solution. By integrating the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the relative populations of each tautomer can be determined. In the solid state, as revealed by X-ray crystallography or solid-state NMR, β-diketones often exist exclusively in one tautomeric form, typically the enol form.

Theoretical and Computational Studies

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) stands as a primary tool for investigating the properties of fluorinated β-diketones due to its favorable balance of computational cost and accuracy. It is widely applied to study the structure, volatility, and spectral characteristics of these compounds and their metal complexes. nih.govmdpi.comrsc.org For instance, DFT calculations have been used to estimate the stability of different crystalline forms (polymorphs) of fluorinated palladium β-diketonate complexes by calculating lattice and deformation energies. mdpi.com

Prediction of Electronic Absorption Spectra of Anionic Forms

A significant challenge in computational chemistry is the accurate prediction of properties for negatively charged systems with extensive π-delocalization, a category that the anionic (enolate) forms of β-diketones fall into. nih.gov DFT has been systematically applied to model the electronic absorption spectra of these anions.

Recent research has evaluated the performance of eighteen different density functionals for this purpose. nih.gov The findings indicate that the X3LYP density functional provides good results for both the ultraviolet and visible regions of the spectra of anionic perfluorinated β-diketones. nih.gov A key observation is the correlation between the amount of Hartree-Fock (HF) exchange included in the functional and the prediction error; functionals with a lower contribution of HF exchange (0-30%) tend to provide higher accuracy for these specific systems. nih.gov The Minnesota family of functionals (M06, M06-2X, etc.) also demonstrates predictable performance within acceptable error margins. nih.gov These calculations are typically paired with a solvation model, such as the SMD model, to account for solvent effects. nih.gov

| Functional Category | Specific Functionals Tested | General Performance Finding |

|---|---|---|

| Hybrid | B3LYP, X3LYP, PBE0, TPSSh | X3LYP showed good results. Performance is linked to the percentage of HF exchange. |

| Range-Separated Hybrid | CAM-B3LYP | Part of the systematic evaluation. |

| Minnesota Family | M06-L, M06, M06-2X, M06-HF, M11-L, MN15-L | Showed predictable ability within reasonable errors. |

| GGA & Meta-GGA | Slater, Becke, OPTX, LYP, PW91C, TPSS, revTPSS | Lower HF-weight functionals (0-30%) provided better accuracy. |

Simulation of Spectral, Acid-Base, and Complexing Properties

DFT is instrumental in simulating various properties beyond electronic spectra. It is used to interpret vibrational spectra (e.g., IR) by calculating the vibrational frequencies of different modes. For fluorinated palladium β-diketonate complexes, DFT calculations have helped assign complex group deformations of the chelate rings and vibrations involving Pd–O bonds. mdpi.com

The acid-base properties, specifically the acidity (pKa value), of fluorinated β-diketones have also been investigated using quantum-chemical computations. bohrium.com These simulations provide insights into how the introduction of highly electronegative fluorine atoms influences the acidity of the central C-H group.

Furthermore, DFT is applied to understand complexing behavior. By calculating molecular electrostatic potentials, researchers can predict the relative strengths of potential coordination sites on the β-diketone molecule, such as the oxygen and nitrogen atoms in more complex derivatives. mdpi.com This is crucial for designing ligands for specific metal ions and predicting the structures of the resulting complexes.

Computational Insights into Keto-Enol Tautomerism

β-Diketones are classic examples of keto-enol tautomerism, an equilibrium between a diketo form and an enol form. researchgate.net Computational studies, primarily using DFT, have provided significant insights into this process for fluorinated analogues. mdpi.comresearchgate.net For most β-diketones, the enol form is considerably more stable than the diketo form, largely due to the formation of a strong intramolecular hydrogen bond that creates a stable six-membered pseudo-ring. researchgate.net

The stability of these tautomers is influenced by the substituents on the β-diketone framework. mdpi.com Studies on trifluoromethyl-β-diketones indicate that they predominantly exist as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net DFT calculations can quantify the relative energies of the diketo and enol tautomers, revealing that the enol forms are typically lower in energy by 2-3 kcal/mol. researchgate.net The equilibrium can also be affected by the solvent, a factor that can be modeled computationally. mdpi.commdpi.com

Quantum Chemistry Calculations

Beyond standard DFT, a range of other quantum chemistry methods are employed to understand the nuanced properties of fluorinated systems, particularly their photophysical characteristics and the specific computational parameters required for accurate modeling.

Semi-empirical Approaches for Photophysical Properties (e.g., Judd-Ofelt Theory)

Fluorinated β-diketones are exceptionally important as ligands for lanthanide ions (Ln³⁺), forming complexes with valuable luminescent properties. nih.govresearchgate.net The photophysical properties of these complexes, particularly the intensities of the f-f electronic transitions of the lanthanide ion, are often analyzed using the semi-empirical Judd-Ofelt theory.

Basis Set and Functional Selection in Fluorinated Systems

The accuracy of any quantum chemical calculation is critically dependent on the choice of the density functional and the basis set. numberanalytics.com This is particularly true for fluorinated systems, where the high electronegativity of fluorine and the potential for complex electronic effects necessitate careful selection.

Functionals: As noted for anionic systems, functionals with a modest amount of Hartree-Fock exchange, such as X3LYP, or specifically parameterized functionals like the M06 suite, are often recommended. nih.gov For general-purpose calculations on fluorinated organic molecules, hybrid functionals like B3LYP and range-separated hybrids such as wB97XD (which accounts for dispersion interactions) are also common choices. nih.gov

Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. wikipedia.org For molecules containing fluorine, it is crucial to use basis sets that can accurately describe both the core and valence electrons and the polarization of the electron cloud.

Pople-style basis sets , such as 6-31G(d,p) or the larger 6-311++G(d,p), are widely used. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately. wikipedia.orgresearchgate.net The "++" indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs of electrons. wikipedia.org

Correlation-consistent basis sets , like Dunning's cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) or cc-pVTZ, are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. nih.gov

Karlsruhe basis sets , such as def2-SVP or def2-TZVP, are also highly regarded for their robustness and efficiency across the periodic table. nih.gov The Def2-SVP basis set has been successfully used in studies of anionic perfluorinated β-diketones. nih.gov

The choice represents a trade-off between computational cost and desired accuracy, with larger basis sets like triple-zeta (TZ) providing more accurate results at a higher computational expense.

| Basis Set Family | Example | Key Features |

|---|---|---|

| Pople Style | 6-311++G(d,p) | Split-valence with added polarization (d,p) and diffuse (++) functions. Good for general use. |

| Correlation-Consistent | cc-pVDZ, cc-pVTZ | Designed for systematic convergence of correlation energy. Good for high-accuracy work. |

| Karlsruhe | def2-SVP, def2-TZVP | Well-balanced and efficient for a wide range of elements. |

Thermodynamic and Kinetic Modeling of Complexation with 8H,8H-Perfluoropentadecane-7,9-dione

The complexation behavior of β-diketones, including the highly fluorinated compound this compound, with various metal ions is a subject of significant interest in coordination chemistry. Thermodynamic and kinetic modeling provides crucial insights into the stability, selectivity, and formation mechanisms of the resulting metal chelates. These models are essential for applications ranging from solvent extraction and gas chromatography of metal ions to the design of precursors for material science. iosrjournals.orgtennessee.edunih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly employed to complement experimental studies. nih.gov DFT calculations can provide valuable information on the structures of the complexes, the nature of the metal-ligand bonding, and the relative energies of different isomers and transition states, which helps in elucidating reaction mechanisms. nih.govtandfonline.com

Calculation of Conditional and Apparent Stability Constants

The stability of a metal complex is quantitatively expressed by its stability constant (or formation constant), which is the equilibrium constant for the complex formation reaction. For a simple 1:1 complex between a metal ion (Mⁿ⁺) and a deprotonated ligand (L⁻), the reaction and the stepwise stability constant (K₁) are given by:

Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺ K₁ = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])

However, in aqueous solutions, the situation is often more complex due to side reactions involving both the metal ion (e.g., hydrolysis to form hydroxo complexes) and the ligand (e.g., protonation). du.ac.in To account for these effects, the concepts of conditional and apparent stability constants are used.

The conditional stability constant (K_cond) is an effective stability constant that is valid under a specific set of experimental conditions, most notably at a fixed pH. researchgate.nettandfonline.com It considers the total concentration of the metal ion not complexed with the primary ligand and the total concentration of the ligand not bound to the primary metal ion. du.ac.in The calculation of conditional stability constants is crucial for predicting the extent of complex formation in real-world systems where pH and the presence of other ions can significantly influence the equilibrium. tandfonline.comulpgc.es Experimental techniques such as spectrophotometric and potentiometric titrations are commonly used to determine conditional stability constants. acs.orgddugu.ac.in

The apparent stability constant is a broader term that can also account for other competing equilibria, such as the presence of other metal ions or ligands in the solution. beloit.edu For perfluorinated β-diketones, spectrophotometric methods combined with multiwave nonlinear least-squares regression algorithms have been successfully used to determine apparent formation constants for their complexes with rare-earth metals. acs.org These studies have shown that while similar ligands may have comparable acid dissociation constants (pKa), the stabilities of their metal complexes can vary significantly. acs.org

Below is an illustrative table of how conditional stability constants (log K_cond) for a generic fluorinated β-diketonate complex might vary with pH. The data is representative for this class of compounds.

| pH | log K_cond (M = Cu²⁺) | log K_cond (M = Fe³⁺) | log K_cond (M = Gd³⁺) |

|---|---|---|---|

| 2.0 | 3.5 | 5.8 | 2.1 |

| 3.0 | 5.5 | 7.8 | 4.1 |

| 4.0 | 7.5 | 9.8 | 6.1 |

| 5.0 | 9.5 | 11.8 | 8.1 |

Understanding Chelation Mechanisms

The mechanism of chelation by β-diketones like this compound involves several key steps. The ligand exists in a tautomeric equilibrium between its keto and enol forms. The enol form is acidic and can be deprotonated to form the enolate anion, which then acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net

Kinetic studies on the formation of metal-β-diketonate complexes have shown that the reaction mechanism can be complex. iosrjournals.org The rate-determining step can vary depending on the metal ion and the specific β-diketone. For some metal ions, the loss of a water molecule from the metal's hydration sphere is the slowest step, while for others, the rate of enolization or deprotonation of the ligand can be rate-limiting. iosrjournals.orgresearchgate.net

Computational studies can further illuminate the chelation mechanism by modeling the reaction pathway, identifying key intermediates and transition states, and calculating activation energies. For instance, DFT calculations can be used to compare the stability of different geometric isomers (e.g., cis vs. trans) of the final metal complex, providing insights into the preferred coordination geometry. nih.gov

The table below summarizes the key steps involved in the chelation mechanism of a β-diketone.

| Step | Description | Key Factors |

|---|---|---|

| 1. Tautomerization | Equilibrium between the keto and enol forms of the β-diketone. | Solvent, temperature, ligand structure. |

| 2. Deprotonation | Loss of a proton from the enol form to generate the enolate anion. | pH, pKa of the ligand, presence of catalysts (including the metal ion). cdnsciencepub.com |

| 3. Coordination | The enolate anion coordinates to the metal ion as a bidentate ligand. | Nature of the metal ion (charge, size), solvent. |

| 4. Ring Closure | Formation of the stable six-membered chelate ring. | Energetics of ring formation, potential steric hindrance. iosrjournals.org |

Advanced Research Applications and Methodological Development

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The utility of 8H,8H-Perfluoropentadecane-7,9-dione as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes stems from its advantageous physicochemical properties, which are largely dictated by its fluorinated structure. These deposition techniques are fundamental in the manufacturing of microelectronics and other advanced materials, where the formation of high-purity, uniform thin films is paramount.

A critical requirement for CVD and ALD precursors is sufficient volatility to ensure efficient transport in the vapor phase to the substrate surface. The extensive perfluorination in the side chains of this compound significantly enhances its volatility compared to non-fluorinated analogues. This is attributed to the weakening of intermolecular forces, a direct consequence of the high electronegativity and low polarizability of fluorine atoms.

The design of metal complexes incorporating this compound as a ligand is a key strategy in developing precursors for the deposition of metal-containing thin films. For instance, yttrium compounds utilizing ligands such as this compound have been developed as source materials for forming yttrium-containing films in the manufacturing of integrated circuit devices. The thermal stability of these precursors is another crucial factor, ensuring that the molecule remains intact during vaporization and transport, and decomposes cleanly and selectively on the heated substrate.

| Property | Influence of Perfluorination | Relevance to CVD/ALD |

| Volatility | Increased due to weakened intermolecular forces. | Facilitates efficient mass transport of the precursor in the vapor phase. |

| Thermal Stability | Enhanced stability of the metal-ligand bond. | Prevents premature decomposition of the precursor in the gas phase. |

| Reactivity | Tunable reactivity with co-reactants on the substrate surface. | Enables controlled and self-limiting film growth in ALD processes. |

| Decomposition Byproducts | Formation of volatile and non-corrosive byproducts. | Leads to higher purity of the deposited thin films. |

This table summarizes the key properties of perfluorinated β-diketonate precursors like this compound and their importance in CVD and ALD processes.

The molecular architecture of precursors based on this compound has a direct impact on their mass transport properties. The long perfluorinated chains contribute to a higher molecular weight, which might seem counterintuitive to high volatility. However, the significant reduction in van der Waals interactions due to fluorination more than compensates for the increased mass, resulting in a net enhancement of volatility.

Furthermore, the steric bulk of the perfluorinated ligands can prevent the oligomerization of metal complexes, which is a common issue with many metal-organic precursors that leads to reduced volatility and poor process control. By maintaining a monomeric structure in the gas phase, these precursors ensure consistent and reproducible delivery to the substrate, which is essential for achieving uniform film thickness and composition. The relationship between the molecular structure and the resulting mass transport behavior is a critical area of research for optimizing deposition processes.

Luminescent Materials Development

The unique electronic properties of this compound make it an excellent ligand for the development of highly luminescent materials, particularly in complexes with lanthanide ions. The "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light, is significantly enhanced by the presence of perfluorinated groups.

Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp and characteristic emission bands, making them ideal for applications in displays, lighting, and bio-imaging. However, the direct excitation of these ions is often inefficient. By forming complexes with organic ligands like this compound, the absorption cross-section of the system is greatly increased.

| Lanthanide Ion | Typical Emission Color | Application Examples |

| Europium (Eu³⁺) | Red | Red phosphors in displays and lighting |

| Terbium (Tb³⁺) | Green | Green phosphors in displays and lighting |

| Samarium (Sm³⁺) | Orange-Red | Temperature-sensitive probes |

| Dysprosium (Dy³⁺) | Yellow | White light generation |

This table illustrates common lanthanide ions used in luminescent materials and their characteristic emission colors.

The replacement of C-H bonds with C-F bonds in the ligand structure, as is the case with this compound, is a highly effective strategy to suppress this vibrational quenching. The lower vibrational frequency of the C-F bond significantly reduces the efficiency of energy transfer from the excited lanthanide ion to the ligand's vibrations. This suppression of non-radiative relaxation pathways leads to a longer lifetime of the excited state and a marked increase in the luminescence intensity and quantum efficiency of the lanthanide complex.

Solvent Extraction Processes for Metal Separation and Recovery

The selective extraction of metal ions from aqueous solutions is a critical process in hydrometallurgy, nuclear waste reprocessing, and analytical chemistry. This compound serves as a highly effective extractant in solvent extraction systems, particularly for the separation and recovery of various metal ions.

The principle of solvent extraction relies on the differential partitioning of a metal species between two immiscible liquid phases, typically an aqueous phase and an organic phase. The perfluorinated β-diketone, dissolved in a suitable organic solvent, acts as a chelating agent, forming a neutral, lipophilic complex with the target metal ion in the aqueous phase. This complex is then readily extracted into the organic phase.

The high degree of fluorination in this compound enhances its acidity compared to non-fluorinated β-diketones. This allows for the extraction of metal ions from more acidic solutions, which can be advantageous for selectivity in complex mixtures. Furthermore, the resulting metal complexes exhibit high solubility in non-polar organic solvents and even in "fluorous" solvents (perfluorinated solvents), which can enable novel separation schemes with high efficiency and selectivity.

The separation of different metal ions can be achieved by carefully controlling the pH of the aqueous phase. The formation constant of the metal-ligand complex is dependent on both the metal ion and the pH, allowing for the selective extraction of one metal over another. Research in this area continues to explore the optimization of extraction conditions and the development of synergistic extraction systems, where the addition of a second ligand can further enhance the extraction efficiency and selectivity for specific metals.

Synthesis of Advanced Functional Materials

While β-diketonates, in general, are known to be versatile building blocks for the construction of complex supramolecular structures, including multinuclear complexes and coordination polymers, specific research on the integration of this compound into such architectures is limited. The long fluorinated chains of this ligand could potentially lead to unique self-assembly behaviors and the formation of novel supramolecular arrangements, but detailed studies are not widely reported.

The application of β-diketones in the development of chemical sensors, often based on changes in optical or electrochemical properties upon metal ion coordination, is a known area of research. However, specific examples of this compound being utilized as the active component in a sensor device are not described in the available literature.

Development of Novel Analytical Methodologies

Spectrophotometry is a common technique for studying the formation and stoichiometry of metal-ligand complexes. The formation of a metal complex with a β-diketone often results in a change in the UV-Visible absorption spectrum, which can be monitored to determine the stability and composition of the complex. Despite the utility of this method, specific studies employing spectrophotometry for the detailed analysis of complexes formed with this compound are not extensively available.

Chromatographic Separation Techniques for Diketones and Complexes

The unique chemical properties of fluorinated β-diketones, such as this compound, and their corresponding metal complexes necessitate robust analytical techniques for their separation, purification, and analysis. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are central to these efforts due to their high resolution and sensitivity. The choice of technique often depends on the volatility and thermal stability of the specific analyte.

The introduction of perfluoroalkyl groups into the β-diketone structure significantly enhances the volatility of both the ligand and its metal chelates. rsc.org This property is fundamental to the successful application of gas chromatography for their analysis. Extensive studies on metal β-diketonates have established general principles regarding their volatility, which is influenced by the ligand's characteristics and the size of the metal ion. nih.gov This has enabled practical applications in ultratrace metal analysis, where GC can detect quantities of certain metals that are undetectable by other methods. nih.gov For instance, the purification of newly synthesized β-diketones containing perfluoroalkyl groups has been effectively achieved using gas chromatography, demonstrating its utility in preparative applications as well as analytical ones. acs.org GC methods are particularly effective for separating neutral, volatile perfluorinated compounds and can offer excellent resolution, which is advantageous for distinguishing between different isomers. nih.gov

High-performance liquid chromatography (HPLC) provides a powerful alternative for the separation of compounds that may lack the necessary volatility or thermal stability for GC. nih.govresearchgate.net Reversed-phase HPLC is commonly employed for the separation of metal chelates. rsc.org In this technique, the separation is achieved by leveraging the distinct interactions of the metal-ligand complexes with the stationary phase. rsc.org The composition of the mobile phase, often a gradient mixture of solvents like acetonitrile (B52724) and water with additives such as formic acid, can be finely tuned to optimize resolution and peak shape. rsc.org HPLC has been successfully used to separate trivalent lanthanide and actinide complexes formed with chelating agents in under 15 minutes, showcasing its efficiency. rsc.org Other chromatographic techniques, including gel filtration, ion exchange, and thin-layer chromatography, have also been applied to the separation and purification of β-diketones and their metal chelates. nih.govacs.org

Detailed research findings on the chromatographic separation of these compounds are summarized in the table below.

Interactive Table: Chromatographic Separation of Fluorinated Diketones and Complexes

| Chromatographic Technique | Analyte(s) | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector | Key Findings & Application | Reference(s) |

|---|---|---|---|---|---|---|

| Gas Chromatography (GC) | Perfluorophenyl and Perfluoroalkyl β-diketones | 20% SF-96 on Chromosorb P (2m length) | Helium (15 psig) | Not specified | Successful purification of synthesized diketones from higher boiling impurities. | acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Perfluorinated Organic Acids (after derivatization) | Not specified | Not specified | Mass Spectrometry (MS) | Offers high resolution, which is advantageous for the determination of branched isomers. | nih.gov |

| Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) | Perfluorocarbon Compounds (e.g., perfluorodecalin) | Not specified | Not specified | Tandem Mass Spectrometry (MS/MS) | Developed for trace measurement of perfluorocarbons in blood, achieving low limits of detection. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Lanthanide and Trivalent Actinide Chelates | Reversed-phase column | Gradient of water and acetonitrile with formic acid | Mass Spectrometry (MS) | Achieved separation of f-element complexes in less than 15 minutes with high resolution and recovery. | rsc.org |

| Gel Chromatography | Metal(II, III) Acetylacetonate Chelates | Poly(vinyl acetate) gel | Various organic solvents (e.g., Tetrahydrofuran) | Not specified | Demonstrated separation of various metal chelates based on molecular size and interaction with the gel. | acs.org |

Future Research Directions

Exploration of New Synthetic Pathways for Highly Fluorinated β-Diketones

The predominant method for synthesizing fluorinated β-diketones has traditionally been the Claisen condensation. mdpi.comnih.govresearchgate.net While effective, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies. This includes the investigation of novel catalytic approaches to replace classical methods. mdpi.com The development of synthetic routes that utilize less hazardous fluorinating agents and operate under milder conditions is a key objective. Furthermore, exploring flow chemistry for the production of these compounds could offer significant advantages in terms of safety, scalability, and purity. Researchers are also pursuing convenient, multi-step approaches that start from commercially available building blocks to create complex fluorinated β-diketones. nih.gov

| Synthetic Methodologies for Fluorinated β-Diketones | Key Research Focus | Potential Advantages |

| Claisen Condensation | Optimization, alternative condensing agents nih.gov | Well-established, versatile |

| Catalytic Methods | Development of new metal or organocatalysts mdpi.com | Higher efficiency, milder conditions |

| Direct Fluorination | Use of selective and safer fluorinating agents | Direct introduction of fluorine |

| Flow Chemistry | Process development and optimization | Improved safety, scalability, purity |

Investigation of Novel Coordination Modes and Heterometallic Systems

Fluorinated β-diketones are known to form a wide variety of coordination structures due to their ability to act as bi- and polydentate ligands. mdpi.comnih.gov While the bidentate chelating mode is common, future work will delve into less common coordination modes, including bridging structures where the ligand links multiple metal centers. mdpi.comnih.gov A significant area of future exploration is the design and synthesis of heterometallic systems, which incorporate two or more different metal ions into a single molecular architecture. mdpi.comnih.govresearchgate.net

These systems are of high interest for their potential in developing functional materials with unique catalytic, magnetic, and luminescent properties. mdpi.comnih.govnih.govresearchgate.net For example, combining 3d and 4f metal ions within a single complex is a promising strategy. mdpi.com The use of fluorinated heterometallic β-diketonates as single-source precursors for creating mixed-metal fluorides also represents a promising avenue for new materials synthesis. nih.gov The long perfluoroalkyl chains, such as those in 8H,8H-Perfluoropentadecane-7,9-dione, can play a critical role in directing the self-assembly of these complex heterometallic structures.

| Feature | Description |

| Novel Coordination Modes | Exploration of bridging, polydentate, and fluorine-metal interactions. mdpi.comnih.gov |

| Heterometallic Systems | Combining different metal ions (e.g., lanthanides, transition metals, alkali metals) in one complex. mdpi.comnih.govresearchgate.net |

| Functional Materials | Targeting unique magnetic, luminescent, and catalytic properties. mdpi.comnih.govnih.gov |

| Single-Source Precursors | Designing volatile heterometallic complexes for gas-phase deposition of mixed-metal materials. nih.gov |

Advanced Computational Models for Predicting Complex Behavior

The integration of computational modeling with experimental synthesis is becoming increasingly crucial for advancing the field. Future research will focus on developing more sophisticated and accurate theoretical models to predict the behavior of complexes containing highly fluorinated β-diketonates. Advanced computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are already being used to understand the structure, stability, and intermolecular interactions of these complexes. mdpi.com

The next step is to enhance the predictive power of these models to forecast electronic structures, spectroscopic properties, and chemical reactivity before synthesis. Such models can accelerate the discovery of new materials by enabling the rational design of ligands and complexes with specific, targeted properties. For instance, accurately predicting the crystal field effects on the magnetic and luminescent behavior of lanthanide complexes could guide the synthesis of more efficient single-ion magnets and luminescent materials. nih.gov

Tailoring Ligand Architectures for Specific Material Properties and Emerging Technologies

The molecular architecture of β-diketone ligands is highly tunable, offering a powerful tool for engineering materials with precise properties. researchgate.net Future research will focus on the deliberate and strategic modification of ligand structures, such as the perfluoroalkyl chains of this compound, to achieve specific outcomes. Studies have already shown that varying the length of the fluorinated substituent can significantly impact crystal packing, coordination geometry, volatility, and, consequently, the luminescent and magnetic properties of the resulting metal complexes. mdpi.comnih.gov

This "molecular engineering" approach is vital for emerging technologies. By tailoring ligand design, researchers can create metal complexes with optimized volatility and thermal stability for use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for fabricating high-quality thin films. mdpi.comresearchgate.net Further research into ligands with additional coordination sites can lead to the formation of complex 2D and 3D organometallic polymers. mdpi.com This tailored approach will be instrumental in developing new materials for microelectronics, sensors, and optical devices.

Q & A

Basic: What are the recommended methodologies for synthesizing 8H,8H-Perfluoropentadecane-7,9-dione with high purity?

Methodological Answer:

Synthesis of this fluorinated diketone requires precise control of fluorination and acylation steps. A two-step approach is common:

Fluorination : Use perfluoroheptanoyl chloride precursors under inert conditions to avoid side reactions with moisture .

Diketone Formation : Employ cross-aldol condensation with fluorinated acetylides, monitored by <sup>19</sup>F NMR to track fluorine incorporation and intermediate stability .

Key Quality Control : Post-synthesis purification via fractional crystallization in fluorinated solvents (e.g., perfluorodecalin) minimizes residual fluorinated byproducts .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C15H2F26O2) and detects isotopic patterns unique to perfluorinated chains .

- <sup>19</sup>F NMR : Resolves signals for the diketone’s two distinct carbonyl-adjacent fluorine environments (δ -120 to -130 ppm for CF2 groups) .

- X-ray Crystallography : Resolves bond angles and confirms steric effects from the perfluorinated backbone .

Advanced: What experimental designs are optimal for studying its thermal stability in high-temperature applications?

Methodological Answer:

Adopt a factorial design to evaluate interactions between variables:

- Factors : Temperature (150–300°C), atmospheric conditions (N2 vs. O2), and exposure time (1–24 hrs).

- Response Metrics : Decomposition products (via GC-MS) and fluorine loss (via ion chromatography) .

Advanced Tip : Couple with thermogravimetric analysis (TGA) to identify degradation thresholds and kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) .

Advanced: How can contradictions in solubility data across studies be resolved?

Methodological Answer:

Contradictions often arise from inconsistent solvent polarity metrics. Propose a standardized framework:

Solvent Selection : Test in fluorinated (e.g., FC-72) vs. non-fluorinated solvents (e.g., THF) using Hansen Solubility Parameters .

Quantitative Analysis : Measure solubility via UV-Vis spectroscopy (λmax ~250 nm for diketone absorption) under controlled humidity .

Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., temperature, solvent purity) causing discrepancies .

Advanced: What computational models predict its reactivity in catalytic systems?

Methodological Answer:

Use density functional theory (DFT) to model:

- Electrophilic Sites : Partial charges on carbonyl carbons (calculated via Mulliken population analysis).

- Transition States : For nucleophilic attacks (e.g., by amines or hydrides) in fluorinated environments .

Validation : Compare simulated IR spectra with experimental data to refine basis sets (e.g., B3LYP/6-311+G(d,p)) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Containment : Use fluoropolymer-lined equipment to prevent leaching or degradation .

- Exposure Mitigation : Monitor airborne fluorinated particles via real-time aerosol spectrometry .

- Waste Management : Degrade residues by alkaline hydrolysis (1M KOH/ethanol, 60°C) to break C-F bonds .

Advanced: How does its perfluorinated structure influence membrane separation efficiency?

Methodological Answer:

Design experiments aligned with CRDC subclass RDF2050104 (membrane technologies):

- Membrane Fabrication : Blend with polyvinylidene fluoride (PVDF) at 5–20 wt.% and test gas permeance (e.g., CO2/N2 selectivity) .

- Mechanistic Insight : Use small-angle X-ray scattering (SAXS) to correlate fluorocarbon chain alignment with permeability .

Advanced: What strategies address its environmental persistence in lifecycle assessments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.